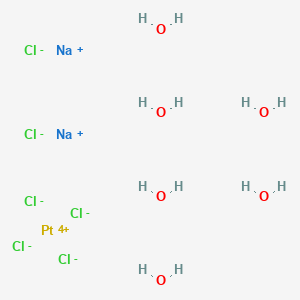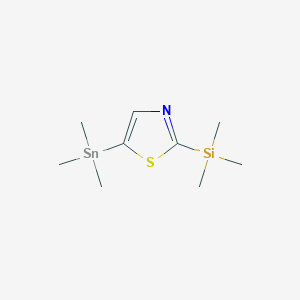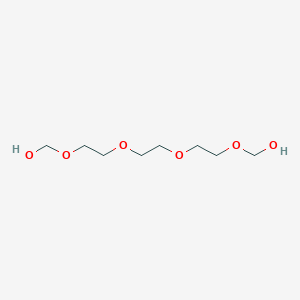
CI 966 盐酸盐
描述
CI 966 hydrochloride is a selective inhibitor of the gamma-aminobutyric acid (GABA) transporter GAT-1. It is known for its potent, selective, orally active, and brain-penetrant properties. The compound has been studied for its anticonvulsant and neuroprotective activities .
科学研究应用
CI 966 盐酸盐已被广泛研究用于其科学研究应用,包括:
化学: 用作研究GABA转运蛋白抑制及其对神经递质系统影响的工具。
生物学: 研究其在调节GABA能神经传递及其潜在的神经保护作用中的作用。
医学: 作为治疗癫痫、焦虑和神经退行性疾病等疾病的潜在治疗剂进行探索。
作用机制
CI 966 盐酸盐通过选择性抑制GABA转运蛋白GAT-1发挥作用。这种抑制增加了GABA的胞外水平,增强了其对神经元活动的抑制作用。 分子靶标包括GAT-1转运蛋白,所涉及的途径主要与GABA能神经传递有关 .
生化分析
Biochemical Properties
CI 966 hydrochloride functions by selectively inhibiting GABA reuptake in neurons and glial cells . It interacts with the GABA transporter GAT-1, with IC50 values of 0.26 μM and 1.2 μM for hGAT-1 and rGAT-1, respectively . It shows more than 200-fold selectivity over GAT-2, GAT-3, and BGT-3 .
Cellular Effects
CI 966 hydrochloride has significant effects on various types of cells and cellular processes. It enhances gamma-aminobutyric acid action in CA1 pyramidal layer in situ . It influences cell function by inhibiting synaptic uptake of γ-aminobutyric acid (GABA), which can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
CI 966 hydrochloride exerts its effects at the molecular level by acting as a GABA reuptake inhibitor, specifically a highly potent and selective blocker of the GABA transporter 1 (GAT-1) . This leads to an increase in the concentration of GABA in the synaptic cleft, enhancing the inhibitory effects of GABA on neuronal activity .
Temporal Effects in Laboratory Settings
In laboratory settings, CI 966 hydrochloride produces intermediate levels of Pentylenetetrazol (PTZ)-lever responding when administered to PTZ-trained rats . Twenty to thirty minutes after injection, there is a highly variable, but overall significant, enhancement of the inhibition of hippocampal population spikes by GABA applied by microiontophoresis in the CA1 region .
Dosage Effects in Animal Models
In animal models, the effects of CI 966 hydrochloride vary with different dosages. Dose-dependent decreases in rates of responding occurred following CI 966 hydrochloride administration . In rats given 5 mg/kg oral, a mean tmax of 4.0 hr was observed .
Metabolic Pathways
CI 966 hydrochloride is involved in the GABAergic neurotransmission pathway by inhibiting the reuptake of GABA, thereby increasing the concentration of GABA in the synaptic cleft .
Transport and Distribution
CI 966 hydrochloride is transported and distributed within cells and tissues via its interaction with the GABA transporter GAT-1 . It is centrally active upon systemic administration in vivo .
Subcellular Localization
The subcellular localization of CI 966 hydrochloride is primarily associated with the GABA transporter GAT-1, which is located in the plasma membrane of neurons and glial cells . Its activity and function are influenced by its interaction with this transporter .
准备方法
CI 966 盐酸盐的合成涉及多个步骤。关键的合成路线包括1-(2-{双[4-(三氟甲基)苯基]甲氧基}乙基)-1,2,5,6-四氢吡啶-3-羧酸与盐酸反应生成盐酸盐。 反应条件通常涉及使用有机溶剂和控制温度 .
化学反应分析
CI 966 盐酸盐会经历各种化学反应,包括:
氧化: 该化合物可以在特定条件下被氧化以形成不同的氧化产物。
还原: 可以进行还原反应来修饰分子内的官能团。
取代: 可能发生取代反应,特别是在芳香环上,导致形成各种衍生物。
这些反应中常用的试剂包括高锰酸钾等氧化剂、氢化铝锂等还原剂以及用于取代反应的各种亲核试剂。 形成的主要产物取决于所使用的特定反应条件和试剂 .
相似化合物的比较
CI 966 盐酸盐因其对GAT-1转运蛋白的高度选择性而独一无二。类似的化合物包括:
替加滨: 另一种选择性GAT-1抑制剂,具有类似的药理学特性,但效力和副作用谱不同。
NNC-711: 一种具有不同化学结构和药代动力学的GAT-1抑制剂。
SK&F 89976-A: 另一种用于研究的GAT-1抑制剂,具有不同的选择性和功效
CI 966 盐酸盐因其高度选择性和效力而脱颖而出,使其成为神经科学研究中宝贵的工具。
属性
IUPAC Name |
1-[2-[bis[4-(trifluoromethyl)phenyl]methoxy]ethyl]-3,6-dihydro-2H-pyridine-5-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21F6NO3.ClH/c24-22(25,26)18-7-3-15(4-8-18)20(16-5-9-19(10-6-16)23(27,28)29)33-13-12-30-11-1-2-17(14-30)21(31)32;/h2-10,20H,1,11-14H2,(H,31,32);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUQWSOWKRTZJTO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC(=C1)C(=O)O)CCOC(C2=CC=C(C=C2)C(F)(F)F)C3=CC=C(C=C3)C(F)(F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22ClF6NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30149193 | |
| Record name | 3-Pyridinecarboxylic acid, 1,2,5,6-tetrahydro-1-(2-(bis(4-(trifluoromethyl)phenyl)methoxy)ethyl)-, hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30149193 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
509.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
110283-66-4 | |
| Record name | 3-Pyridinecarboxylic acid, 1-[2-[bis[4-(trifluoromethyl)phenyl]methoxy]ethyl]-1,2,5,6-tetrahydro-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=110283-66-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | CI-966 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0110283664 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Pyridinecarboxylic acid, 1,2,5,6-tetrahydro-1-(2-(bis(4-(trifluoromethyl)phenyl)methoxy)ethyl)-, hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30149193 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-[2-[bis[4-(Trifluoromethyl)phenyl]methoxy]ethyl]-1,2,5,6-tetrahydropyridine-3-carboxylic acid hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CI-966 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MGZ24EM59L | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









![4-{2-[(Diphenylacetyl)oxy]-1-phenylethyl}-1,1-dimethylpiperazin-1-ium bromide](/img/structure/B9986.png)



![2-(3,4-Dihydrobenzofuro[3,2-c]pyridin-2(1H)-yl)-N,N-dimethylethanamine dihydrochloride](/img/structure/B9993.png)

![(1R,3S,5E)-5-[(2E)-2-[(3aS,7aS)-1-(4-hydroxy-4-methylpentoxy)-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol](/img/structure/B9997.png)
